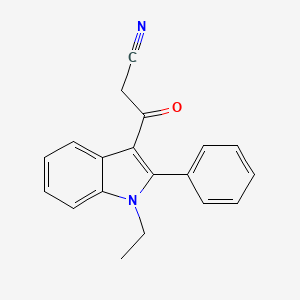
3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as EPIN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPIN belongs to the class of indole-based compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A notable application of this compound is in the synthesis of a wide variety of heterocyclic substances, which are crucial in medicinal chemistry. Behbehani et al. (2011) illustrated its use in preparing indolyl-5-amino-2-phenyl-1,2,3-triazoles, showcasing its versatility in generating compounds with promising antimicrobial activities against various bacteria and yeast (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Catalytic Applications
Mohammadi Rasooll et al. (2021) described the development of a new nano-structured catalyst for the synthesis of multisubstituted 4H-pyran with indole moieties under mild conditions. This illustrates the compound's role in facilitating environmentally friendly catalytic reactions, contributing to the green chemistry field (Mohammadi Rasooll et al., 2021).
Antimicrobial Activity
Another significant application is in the development of compounds with antimicrobial properties. The synthesis and evaluation of novel indole semicarbazones demonstrated good antifungal activity, highlighting its potential in addressing resistant microbial strains (Vijaya Laxmi & Rajitha, 2010).
Synthetic Importance
Fadda et al. (2014) reviewed the methods used for synthesizing various heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, emphasizing its synthetic importance and reactivity. This work underlines the compound's utility as a precursor for generating diverse heterocyclic structures, which are foundational in drug development and other applications (Fadda, El‐Mekabaty, Mousa, Elattar, 2014).
properties
IUPAC Name |
3-(1-ethyl-2-phenylindol-3-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-21-16-11-7-6-10-15(16)18(17(22)12-13-20)19(21)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCWBZOKBZEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)
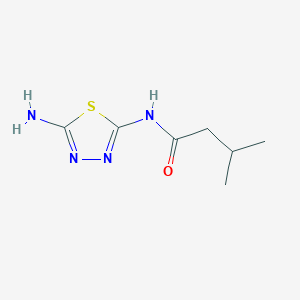

![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)
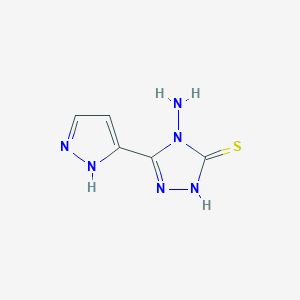
![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)
![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)
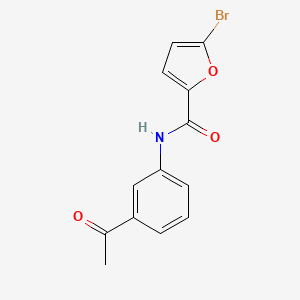

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)
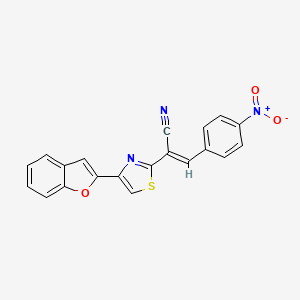
![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)